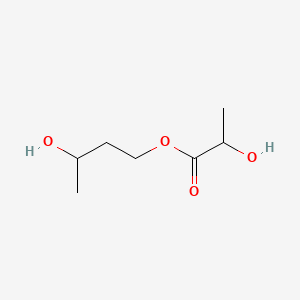

3-Hydroxybutyl lactate

Description

Contextualization within Hydroxy Acid Chemistry and Lactic Acid Derivatives

Hydroxy acids are organic compounds that contain both a carboxylic acid functional group and a hydroxyl group. Their classification depends on the relative position of these two groups. 3-Hydroxybutyl lactate (B86563) is a derivative of lactic acid, which is an alpha-hydroxy acid (AHA). ontosight.aiwikipedia.org Lactic acid itself is a fundamental building block in biochemistry and a versatile chemical intermediate. mdpi.comoup.com

Lactic acid and its derivatives are extensively studied for a variety of applications, from food preservation to the synthesis of biodegradable polymers like polylactic acid (PLA). umsystem.eduresearchgate.net The esterification of lactic acid with an alcohol, in this case, 3-hydroxybutanol (1,3-butanediol), yields 3-hydroxybutyl lactate. This process is a common strategy to modify the physical and chemical properties of lactic acid, such as its solubility and volatility. tudelft.nl

Relationship to Alpha-Hydroxy Acid Esters and their Chemical Significance

This compound belongs to the class of alpha-hydroxy acid esters. AHAs are characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl group. wikipedia.org This structural arrangement imparts specific chemical properties, including increased acidity compared to their non-hydroxylated counterparts. wikipedia.org

Alpha-hydroxy acid esters are significant in several areas of chemistry and industry. They are used as precursors in organic synthesis and for the creation of polymers. wikipedia.org For instance, esters of lactic acid are key intermediates in the production of PLA, a biodegradable and biocompatible polymer with numerous applications. wikipedia.orgmdpi.com The chemical significance of AHA esters lies in their bifunctionality, possessing both the reactivity of an ester and a hydroxyl group, which allows for further chemical modifications.

Overview of the Research Landscape for this compound and Related Structures

Research into this compound and structurally related compounds is multifaceted, touching upon areas from polymer chemistry to metabolic science. A notable related compound is (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a ketone monoester that has been investigated for its potential to induce a state of nutritional ketosis. researchgate.netnih.govnih.gov This ester is designed to be hydrolyzed in the body to release (R)-3-hydroxybutyrate (a ketone body) and (R)-1,3-butanediol. nih.gov

Similarly, a molecule referred to as "LaKe," an ester of (S)-lactate and (R)-1,3-butanediol, has been synthesized and studied for its ability to deliver both lactate and a precursor to the ketone body beta-hydroxybutyrate (BHB) upon oral ingestion. nih.govacs.org Studies in rats have shown that administration of this compound leads to increased plasma levels of both lactate and BHB. nih.govacs.org

The synthesis of these esters can be achieved through various methods, including chemoenzymatic approaches, which are noted for their simplicity and scalability. researchgate.netnih.gov The research on these compounds often involves detailed pharmacokinetic studies to understand their absorption, metabolism, and excretion. nih.govnih.gov

The broader context for this research includes the study of ketone bodies like 3-hydroxybutyrate (B1226725) (3-HB or BHB) as alternative energy sources for the body and as signaling molecules. mdpi.comresearchgate.netresearchgate.net Ketone bodies are produced during periods of low glucose availability, such as fasting or a ketogenic diet. frontiersin.org The investigation into esters like this compound and its relatives is driven by the interest in harnessing the physiological effects of lactate and ketone bodies. nih.govacs.org

Data on Related Compounds:

| Compound Name | Precursors | Key Research Finding |

| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | (R)-3-hydroxybutyrate and (R)-1,3-butanediol | Can induce nutritional ketosis by releasing its constituent parts upon hydrolysis. researchgate.netnih.gov |

| LaKe | (S)-lactate and (R)-1,3-butanediol | Oral administration elevates plasma levels of both lactate and BHB in rats. nih.govacs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

77944-82-2 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

3-hydroxybutyl 2-hydroxypropanoate |

InChI |

InChI=1S/C7H14O4/c1-5(8)3-4-11-7(10)6(2)9/h5-6,8-9H,3-4H2,1-2H3 |

InChI Key |

WBEAUDLYVFLJBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)C(C)O)O |

Origin of Product |

United States |

Stereochemistry and Isomeric Considerations of 3 Hydroxybutyl Lactate

Identification of Chiral Centers and Potential Stereoisomers

3-Hydroxybutyl lactate (B86563) contains two chiral centers—one originating from the lactic acid moiety and the other from the 1,3-butanediol (B41344) moiety.

Chiral Center 1: Located at the C2 position of the propanoate (lactate) backbone.

Chiral Center 2: Located at the C3 position of the hydroxybutyl group.

The presence of two distinct chiral centers means that there are 2² = 4 possible stereoisomers for 3-hydroxybutyl lactate. These isomers are diastereomers and enantiomers of one another. The four stereoisomers are:

(3R)-3-Hydroxybutyl (2S)-2-hydroxypropanoate

(3S)-3-Hydroxybutyl (2S)-2-hydroxypropanoate

(3R)-3-Hydroxybutyl (2R)-2-hydroxypropanoate

(3S)-3-Hydroxybutyl (2R)-2-hydroxypropanoate

Table 1: Potential Stereoisomers of this compound This table is interactive. You can sort and filter the data.

| Stereoisomer Configuration | Lactate Moiety Configuration | 1,3-Butanediol Moiety Configuration |

|---|---|---|

| (2S, 3R) | S | R |

| (2S, 3S) | S | S |

| (2R, 3R) | R | R |

Significance of Enantiomeric Purity in Chemical and Biological Systems

Enantiomeric purity is of paramount importance as different stereoisomers of a molecule can exhibit vastly different behaviors within biological systems. The human body's enzymes and receptors are themselves chiral, enabling them to differentiate between the enantiomers of a substrate or ligand.

For instance, the specific isomer (3R)-3-Hydroxybutyl (2S)-2-hydroxypropanoate , also known as LaKe, is designed to act as a delivery vehicle for two specific, biologically active metabolites. clinicaltrials.gov Upon hydrolysis, it releases (S)-lactate (the predominant physiological form in humans) and (R)-1,3-butanediol, a precursor to the ketone body (R)-β-hydroxybutyrate (D-BHB). clinicaltrials.govnih.govacs.org The use of this specific, pure stereoisomer ensures the targeted release of the desired bioactive compounds. clinicaltrials.gov

Similarly, the isomer (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate has been identified as a potent and palatable precursor to the ketone body (R)-3-hydroxybutyrate, which can be used as an energy source by most tissues. mdpi.comgoogle.comgoogle.com Its therapeutic and ergogenic potential has been highlighted in numerous studies, underscoring the necessity of producing it in an enantiomerically enriched form to ensure efficacy and predictable metabolic outcomes. mdpi.comgoogle.com The enantiomeric purity of such compounds is crucial, as the presence of other isomers could lead to different metabolic fates or reduced activity. nih.gov The simultaneous and enantioselective analysis of lactate and 3-hydroxybutyrate (B1226725) in physiological fluids is a key area of clinical research, further emphasizing the distinct roles of each isomer. nih.govnih.gov

Stereoselective Synthesis and Characterization of Specific Isomers

The synthesis of specific, enantiomerically pure isomers of this compound requires precise chemical or enzymatic methods known as stereoselective synthesis.

(R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate

The most common and effective route for synthesizing this isomer is through enzyme-catalyzed transesterification. mdpi.commdpi.com This process typically involves:

Reactants : Enantiopure ethyl (R)-3-hydroxybutyrate and (R)-1,3-butanediol. google.com

Catalyst : The enzyme Candida antarctica lipase (B570770) B (CAL-B) is widely used due to its high selectivity for the (R)-enantiomers. mdpi.comresearchgate.net

Process : The starting materials are often produced via kinetic resolution of their racemic mixtures, also frequently using CAL-B. mdpi.comresearchgate.net For example, racemic ethyl 3-hydroxybutyrate can be reacted with (R)-1,3-butanediol in the presence of CAL-B. The enzyme selectively catalyzes the reaction to form (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, leaving the (S)-enantiomer of ethyl 3-hydroxybutyrate largely unreacted. mdpi.com An alternative starting material is poly-(R)-3-hydroxybutyrate (PHB), a biopolymer that can be sourced from bacterial fermentation. google.comgoogle.com

Characterization : The stereochemical purity and enantiomeric excess (ee) of the final product are confirmed using specialized analytical techniques. Chiral high-performance liquid chromatography (chiral HPLC) and chiral gas chromatography (chiral GC) are the preferred methods for determining enantiomeric purity. google.comgoogle.com Structural confirmation is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). researchgate.netresearchgate.net

(3R)-3-Hydroxybutyl (2S)-2-hydroxypropanoate (LaKe)

This molecule is a hybrid designed for the dual delivery of (S)-lactate and a (R)-β-hydroxybutyrate precursor. nih.govacs.org

Reactants : The synthesis involves the esterification of (S)-lactate with (R)-1,3-butanediol. acs.org

Characterization : Preclinical studies characterize the compound and its metabolic fate. Following oral ingestion in animal models, plasma levels of 3-hydroxybutyl 2-hydroxypropanoate (LaKe), lactate, and β-hydroxybutyrate (BHB) are measured over time using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). nih.govacs.org This analysis confirms that the ester is hydrolyzed in vivo to release its constituent parts as intended. nih.gov

Table 2: Research Findings on Stereoselective Synthesis and Characterization This table is interactive. You can sort and filter the data.

| Stereoisomer | Synthesis Method | Key Reactants | Catalyst/Reagents | Characterization Techniques | Source(s) |

|---|---|---|---|---|---|

| (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate | Lipase-catalyzed transesterification | Ethyl (R)-3-hydroxybutyrate, (R)-1,3-butanediol | Candida antarctica lipase B (CAL-B) | Chiral GC, Chiral HPLC, NMR, HRMS | mdpi.com, researchgate.net, google.com, researchgate.net |

| (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate | From Poly-(R)-3-hydroxybutyrate | Poly-(R)-3-hydroxybutyrate, an alcohol (e.g., ethanol) | Acid catalyst, reducing agents | Chiral HPLC, Chiral GC | google.com, google.com, google.com |

Compound Names Mentioned

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1,3-butanediol |

| (3R)-3-Hydroxybutyl (2S)-2-hydroxypropanoate |

| (R)-1,3-butanediol |

| (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate |

| (R)-β-hydroxybutyrate |

| (S)-lactate |

| 3-hydroxybutyl 2-hydroxypropanoate |

| This compound |

| Acetoacetate (B1235776) |

| β-hydroxybutyrate |

| Ethyl (R)-3-hydroxybutyrate |

| Ethyl 3-hydroxybutyrate |

| Lactic acid |

Chemical Reactivity and Transformation Pathways of 3 Hydroxybutyl Lactate

Hydrolytic Stability and Degradation Kinetics

The stability of the ester bond in 3-hydroxybutyl lactate (B86563) is a key determinant of its persistence and breakdown in various environments. Hydrolysis, the cleavage of this bond by water, can be influenced by factors such as pH and the presence of enzymes.

The hydrolysis of esters is subject to catalysis by both acids and bases. While specific degradation kinetic data for 3-hydroxybutyl lactate across a range of pH values is not extensively documented in publicly available literature, the stability of structurally similar esters provides insight into its expected behavior. For instance, the related compound (R)-3-hydroxybutyl (R)-3-hydroxybutyrate has been shown to be generally stable in aqueous solutions with pH levels ranging from 3 to 10 over extended periods. food.gov.uk This suggests that this compound likely exhibits considerable stability in neutral and moderately acidic or alkaline conditions.

A study on the acid-catalyzed hydrolysis of butyl lactate, a simpler lactate ester, provides quantitative data on its degradation kinetics. njit.edu The reaction velocity constants were determined at various temperatures and catalyst concentrations, illustrating the acceleration of hydrolysis under acidic conditions. njit.edu These findings support the general principle that the degradation of this compound would also accelerate at low pH.

Table 1: Reaction Velocity Constants for the Acid-Catalyzed Hydrolysis of a Related Ester (Butyl Lactate) at 60°C

| Catalyst Concentration (g-moles/kg) | Reaction Velocity Constant, k (liters/g-mole·min) |

|---|---|

| 0.00632 | 0.000012 |

| 0.01265 | 0.000016 |

| 0.01897 | 0.000021 |

Data derived from a study on butyl lactate, a structurally related ester. njit.edu

In biological systems, the hydrolysis of this compound is primarily mediated by enzymes. Carboxylesterases (CEs) and other esterases, which are abundant in the gastrointestinal tract, blood, and liver, are responsible for cleaving the ester bond. nih.govresearchgate.netresearchgate.net These enzymes are part of the body's natural machinery for metabolizing ester-containing xenobiotics and endogenous molecules. nih.gov

The general mechanism for substrate hydrolysis by human carboxylesterases involves a catalytic triad (B1167595) of amino acid residues, typically serine (Ser), glutamate (B1630785) (Glu), and histidine (His), located within the enzyme's active site. nih.gov The process occurs in two main stages:

Acylation: The serine residue performs a nucleophilic attack on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the ester (in this case, 1,3-butanediol) and forming an acyl-enzyme intermediate, where the lactate moiety is covalently bonded to the serine residue. nih.govibmc.msk.ru

Deacylation: A water molecule enters the active site and is activated by the histidine residue. The activated water then hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (lactic acid) and regenerating the free enzyme, ready for another catalytic cycle. nih.govibmc.msk.ru

This enzymatic process is highly efficient, leading to the rapid breakdown of the ester in vivo. nih.govresearchgate.net

Formation of Key Metabolites through Hydrolysis (e.g., Lactate, 3-Hydroxybutyrate (B1226725), 1,3-Butanediol)

The primary and immediate consequence of this compound hydrolysis is the liberation of its two constituent molecules: lactate and 1,3-butanediol (B41344). nih.govacs.org

(S)-Lactate: This is a natural metabolite in the human body, typically produced during glycolysis. Upon release from this compound, it enters the body's lactate pool and can be used as an energy source or for other metabolic functions. nih.gov

(R)-1,3-Butanediol: This diol is a known precursor to the ketone body β-hydroxybutyrate (BHB), also known as 3-hydroxybutyrate. nih.govacs.org After its release, 1,3-butanediol is transported to the liver.

3-Hydroxybutyrate (BHB) and Acetoacetate (B1235776): In the liver, (R)-1,3-butanediol is metabolized through oxidation by alcohol and aldehyde dehydrogenases to form acetoacetate and subsequently D-β-hydroxybutyrate (3-hydroxybutyrate). nih.govresearchgate.net These ketone bodies can then be used by various tissues, including the brain and heart, as an alternative energy source to glucose. nih.govmdpi.com

The pharmacokinetic profile following administration of this compound is consistent with the rapid release of lactate, followed by a slower formation and elevation of BHB levels as the 1,3-butanediol is metabolized in the liver. nih.gov

Transesterification Reactions and Their Applications

Transesterification is a chemical reaction that involves the exchange of the alcohol or acid portion of an ester with another alcohol or acid. This compound, containing both an ester linkage and a free hydroxyl group, can participate in such reactions.

One notable example is an intramolecular transesterification that can occur upon heating, leading to an equilibrium between the primary ester (this compound) and its secondary ester isomer. nih.govacs.org

Industrially, transesterification is a key process for synthesizing related and valuable compounds. While direct applications involving the transesterification of this compound are not widely reported, the reverse reaction—its synthesis via transesterification—is well-established. For example, lipase (B570770) enzymes such as Novozym 435 (Candida antarctica lipase B) can efficiently catalyze the transesterification of ethyl (S)-lactate with (R)-1,3-butanediol to produce this compound on a large scale. nih.govacs.org

Furthermore, the principles of transesterification are applied to synthesize other valuable esters. A prominent application is the enzymatic synthesis of the ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. This is achieved through the lipase-catalyzed transesterification of an ester of (R)-3-hydroxybutyrate with (R)-1,3-butanediol. google.comresearchgate.net This process highlights the utility of enzymatic transesterification for creating specific, enantiomerically pure compounds for nutritional and therapeutic applications. Another application involves the transesterification of polylactide (PLA), a polymer of lactic acid, with diols like propylene (B89431) glycol to produce lactate oligomers, which can then be functionalized to create resins for stereolithography (3D printing). nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-Lactate |

| (R)-1,3-Butanediol |

| 3-Hydroxybutyrate (β-hydroxybutyrate, BHB) |

| Acetoacetate |

| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate |

| Butyl lactate |

| Ethyl (S)-lactate |

| Polylactide (PLA) |

Analytical Methodologies for 3 Hydroxybutyl Lactate and Its Degradation Products

Chromatographic Techniques for Separation and Quantification

Chromatography stands as the cornerstone for the analysis of 3-hydroxybutyl lactate (B86563), allowing for the separation and subsequent quantification of the parent compound and its metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted method for the analysis of 3-hydroxybutyl lactate and its related compounds, such as lactate and 3-hydroxybutyrate (B1226725). nih.govresearchgate.net The technique's adaptability allows for various separation modes, including reversed-phase and mixed-mode chromatography, to effectively isolate target analytes from complex sample matrices like human plasma and urine. nih.gov

For enhanced sensitivity, especially when dealing with low concentrations of these analytes, pre-column derivatization with a fluorescent reagent like 4-nitro-7-piperazino-2,1,3-benzoxadiazole is often employed. nih.govnih.gov This chemical modification renders the molecules fluorescent, making them more easily detectable. nih.gov Advanced HPLC systems, such as two-dimensional (2D-HPLC) and three-dimensional (3D-HPLC) setups, have been developed to achieve even higher selectivity and resolution, which is particularly important for separating enantiomers and other closely related compounds. nih.govnih.govnii.ac.jp

A study utilizing a 3D-HPLC system successfully determined the concentrations of D-lactate, L-lactate, D-3-hydroxybutyrate, and L-3-hydroxybutyrate in human plasma and urine, demonstrating the power of this advanced technique. nih.gov Similarly, a 2D-HPLC system was effectively used for the simultaneous determination of all lactate and 3-hydroxybutyrate enantiomers in human physiological fluids. nih.gov

Table 1: HPLC Columns Used in the Analysis of this compound and Related Compounds

| Column Type | Stationary Phase | Application | Reference |

| Reversed-Phase | Capcell Pak C18 ACR | Separation of lactate and 3-hydroxybutyrate based on hydrophobicity. | nih.gov |

| Enantioselective | Chiralpak AD-H | Separation of lactate and 3-hydroxybutyrate enantiomers. | nih.gov |

| Mixed-Mode | --- | Part of a 3D-HPLC system for enhanced separation. | nih.gov |

Gas Chromatography (GC)

Gas chromatography offers a sensitive and rapid alternative for the determination of this compound and its degradation products. nih.gov This technique is particularly well-suited for volatile compounds or those that can be made volatile through derivatization. nih.govlipidmaps.org

In a notable GC method for analyzing 3-hydroxybutyrate and lactate in plasma, samples are first purified using graphitized carbon black. nih.gov The analytes are then measured using a column packed with Carbopack B/polyethylene glycol/trimesic acid. nih.gov This method has demonstrated good analytical recovery and precision, with coefficients of variation being low across a range of concentrations. nih.govresearchgate.net The total analysis time for this GC method is typically less than one hour, making it a relatively fast procedure. nih.gov

For the analysis of 3-hydroxy fatty acids, a GC-mass spectrometry (GC-MS) method involves the derivatization of the analytes with N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) and trimethylchlorosilane. lipidmaps.org This increases their volatility for GC analysis. lipidmaps.org

Table 2: Performance of a GC Method for 3-Hydroxybutyrate and Lactate Analysis

| Analyte | Mean Concentration (Plasma) | Analytical Recovery (Plasma) | Coefficient of Variation (CV) |

| 3-Hydroxybutyrate | 62 (SD 72) µmol/L | 96.4% | 2.0% - 4.9% |

| Lactate | 0.99 (SD 0.55) mmol/L | 92.0% | 1.4% - 3.2% |

Data sourced from a study on 15 plasma samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific platform for the quantification of this compound and its metabolites. researchgate.netnih.gov This technique is capable of accurately measuring analytes like lactate, pyruvate (B1213749), acetoacetate (B1235776), and 3-hydroxybutyrate in biological samples. researchgate.net

LC-MS/MS methods often involve a simple sample preparation step, such as protein precipitation with an organic solvent mixture. researchgate.net The analytes are then separated on a reversed-phase column, such as an adamantyl group-bonded or a C18 column, before being detected by the mass spectrometer in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov This detection mode enhances specificity by monitoring a specific precursor ion and its characteristic product ion.

Validated LC-MS/MS methods have shown low limits of quantification, good recovery rates, and minimal matrix effects. researchgate.netnih.gov For instance, one method reported limits of quantification of 10.0 µmol/L for lactate and 5.0 µmol/L for 3-hydroxybutyrate. researchgate.net Another study developing two LC-MS methods for ketone ester and its metabolites reported intra- and inter-day accuracy within ±15% and precision (%CV) of less than 15%. nih.gov These methods are valuable for pharmacokinetic studies and for investigating metabolic disorders. nih.govacs.orgacs.org

Enantioselective Analysis Methods for Stereoisomers

This compound possesses chiral centers, meaning it can exist as different stereoisomers. Distinguishing between these enantiomers is often crucial, as they can have different biological activities. Enantioselective analysis methods are therefore essential for a complete understanding of the compound's behavior in biological systems. nih.govnih.gov

Chiral Stationary Phases in Chromatography

The most direct way to separate enantiomers is by using a chiral stationary phase (CSP) in chromatography. nih.govbujnochem.com These are specialized column materials that can interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for this purpose. bujnochem.commdpi.com

For instance, a polysaccharide-coated enantioselective column, Chiralpak AD-H, has been successfully employed in the second dimension of a 2D-HPLC system to separate the enantiomers of lactate and 3-hydroxybutyrate. nih.gov Other examples of chiral columns include Chiralcel OD-H and Chiralpak IA. mdpi.com The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. mdpi.com

Table 3: Examples of Chiral Stationary Phases for Enantioselective Analysis

| Chiral Stationary Phase | Type | Application | Reference |

| Chiralpak AD-H | Polysaccharide-coated | Separation of lactate and 3-hydroxybutyrate enantiomers. | nih.gov |

| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | Enantioseparation of lactic acid derivatives. | mdpi.com |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Enantioseparation of lactic acid derivatives. | mdpi.com |

| (R,R)-Whelk-O2 | 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene | Chiral selector for HPLC. | mdpi.com |

Derivatization Strategies for Enhanced Detection (e.g., Fluorescent Reagents)

In addition to enabling more sensitive detection, derivatization can also be used to facilitate the separation of enantiomers. nih.gov This is typically achieved by reacting the analyte with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a non-chiral column.

A common strategy involves the use of fluorescent derivatization reagents, which not only improves detection limits but can also be tailored for chiral analysis. nih.gov For the enantioselective analysis of lactate and 3-hydroxybutyrate, 4-nitro-7-piperazino-2,1,3-benzoxadiazole has been used as a fluorescent derivatization reagent prior to HPLC analysis. researchgate.netnih.gov Another approach involves using reagents that introduce a specific functional group that can be easily detected or that enhances chromatographic separation. For example, 4-bromo-N-methylbenzylamine has been described as a derivatization reagent for carboxylic acids to improve their analysis by LC-MS. d-nb.info

Metabolic and Biological Pathways Involving 3 Hydroxybutyl Lactate and Its Constituent Metabolites

Role as a Precursor in Metabolic Systems

3-Hydroxybutyl lactate (B86563) is an ester compound designed to serve as a metabolic precursor. Through hydrolysis, it releases its two key components: (S)-lactate and (R)-3-hydroxybutyrate (D-BHB). clinicaltrials.gov This process effectively delivers these biologically active molecules into the system. nih.govresearchgate.net The primary role of such ketone esters is to provide an exogenous source of ketone bodies, which can be utilized by the body for energy and signaling, particularly under conditions where glucose availability is limited, such as during prolonged exercise or adherence to a ketogenic diet. nih.govnih.gov Once released, lactate and 3-hydroxybutyrate (B1226725) enter their respective metabolic pathways, functioning as both energy substrates and signaling molecules. researchgate.netresearchgate.net

Metabolic Fate and Biotransformation of Released Components (e.g., Lactate and 3-Hydroxybutyrate)

The biotransformation of the released lactate and 3-hydroxybutyrate is central to their physiological effects. Both are intermediary metabolites crucial for energy production. researchgate.net Lactate can be converted to pyruvate (B1213749) and subsequently enter the tricarboxylic acid (TCA) cycle for oxidative metabolism. researchgate.netfrontiersin.org Similarly, 3-hydroxybutyrate is transported into extrahepatic tissues, such as the brain and heart, where it is converted to acetoacetyl-CoA and then acetyl-CoA, which also fuels the TCA cycle. researchgate.netcdnsciencepub.com Beyond their role as fuel, these molecules, particularly 3-hydroxybutyrate, have complex regulatory functions. researchgate.netconsensus.app

3-Hydroxybutyrate is a remarkably versatile metabolite found across different biological kingdoms. nih.govuni.lunih.gov

In Animals: 3-HB is the most abundant ketone body, serving as a vital alternative energy source for tissues like the brain, heart, and skeletal muscle when glucose is scarce. cdnsciencepub.comresearchgate.net It is synthesized in the liver from the oxidation of fatty acids. frontiersin.org Beyond its energetic role, it is a precursor for the synthesis of lipids and cholesterol. nih.gov

In Bacteria: Microorganisms primarily use 3-HB as a monomer for the synthesis of polyhydroxybutyrate (B1163853) (PHB). nih.govuni.lunih.gov PHB is an intracellular storage polymer, acting as a reserve of carbon and energy. wikipedia.org

In Plants: While less studied, recent research indicates that 3-HB is naturally present in plants like flax and functions as a signaling molecule. mdpi.comresearchgate.net It appears to influence gene expression associated with DNA methylation, suggesting a role in epigenetic regulation. uni.lunih.govmdpi.com

Table 1: Role of 3-Hydroxybutyrate Across Different Organisms

| Organism Group | Primary Role of 3-Hydroxybutyrate | Key Metabolic Processes | Citations |

| Animals | Energy substrate and signaling molecule | Fatty acid oxidation, ketogenesis, TCA cycle, lipid synthesis | cdnsciencepub.comnih.govresearchgate.netfrontiersin.org |

| Bacteria | Monomer for energy storage polymer | Polyhydroxybutyrate (PHB) synthesis | nih.govuni.luwikipedia.org |

| Plants | Signaling molecule | Regulation of gene expression, DNA methylation | uni.lunih.govmdpi.comresearchgate.net |

Many bacteria synthesize polyhydroxybutyrate (PHB), a biodegradable polyester, as a form of energy storage. wikipedia.orgmicrobiojournal.com This process is typically initiated under conditions of physiological stress, where a nutrient like nitrogen or phosphorus is limited, but a carbon source is abundant. wikipedia.orgscielo.br The accumulated PHB is stored as intracellular granules. scielo.brconicet.gov.ar

The biosynthesis of PHB from 3-hydroxybutyrate's precursor, acetyl-CoA, involves a three-step enzymatic pathway: wikipedia.orgnih.govresearchgate.net

Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by β-ketothiolase.

Reduction: Acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA by an NADPH-dependent acetoacetyl-CoA reductase.

Polymerization: Finally, PHB synthase polymerizes the (R)-3-hydroxybutyryl-CoA monomers to form PHB.

This stored polymer can be broken down to release energy when more favorable conditions return. wikipedia.orgresearchgate.net

Beyond its metabolic role, 3-hydroxybutyrate is a significant signaling molecule that can regulate various cellular activities, including gene expression and the cellular stress response. researchgate.netconsensus.appresearchgate.net It exerts these functions through several mechanisms, most notably by influencing epigenetic modifications and cellular redox status. cdnsciencepub.comnih.gov

3-Hydroxybutyrate is a key link between metabolic state and the epigenetic control of gene expression. core.ac.uk

Histone Acetylation: A major regulatory function of 3-HB is its ability to inhibit class I histone deacetylases (HDACs). nih.govmdpi.comoatext.com By inhibiting these enzymes, 3-HB increases the acetylation of histone proteins. mdpi.com Histone hyperacetylation leads to a more relaxed chromatin structure, making DNA more accessible for transcription and generally increasing gene expression. frontiersin.org This mechanism has been shown to upregulate genes involved in resistance to oxidative stress, such as FOXO3A and metallothionein (B12644479) 2. cdnsciencepub.comnih.gov However, it is worth noting that some studies have not confirmed this HDAC inhibitory effect in all contexts. nih.govcore.ac.uk

DNA Methylation: The influence of 3-HB on DNA methylation is also an area of active research. In plants, increased levels of 3-HB have been shown to upregulate genes involved in chromatin remodeling and DNA methylation, including CMT3 (chromomethylase 3) and DDM1 (decreased DNA methylation I). mdpi.comresearchgate.netnih.gov In mammalian systems, it is proposed that 3-HB may lead to DNA hypomethylation by inhibiting DNA methyltransferases (DNMTs). cdnsciencepub.comencyclopedia.pub

Table 2: Epigenetic Regulatory Functions of 3-Hydroxybutyrate

| Epigenetic Mechanism | Target | Effect of 3-Hydroxybutyrate | Consequence | Citations |

| Histone Acetylation | Class I Histone Deacetylases (HDACs) | Inhibition | Increased histone acetylation, leading to enhanced gene expression (e.g., FOXO3A) | cdnsciencepub.comnih.govmdpi.comoatext.com |

| DNA Methylation | DNA Methyltransferases (DNMTs) | Inhibition (in mammals); Upregulation of methylation-related genes (in plants) | Altered DNA methylation patterns and gene expression | cdnsciencepub.commdpi.comresearchgate.netnih.govencyclopedia.pub |

3-Hydroxybutyrate plays a crucial role in protecting cells from oxidative damage and maintaining redox homeostasis. nih.govresearchgate.net Its antioxidant effects are multifaceted and occur through both direct and indirect mechanisms.

Direct Antioxidant Activity: 3-HB can directly scavenge harmful hydroxyl radicals, one of the most potent reactive oxygen species (ROS). nih.govresearchgate.net

Mitochondrial ROS Reduction: The metabolism of 3-HB in the mitochondria alters the redox state of the electron transport chain, specifically by oxidizing the coenzyme Q couple (Q/QH2). frontiersin.org This leads to a decrease in the production of superoxide (B77818) radicals, a major source of cellular ROS. nih.govfrontiersin.org

Upregulation of Antioxidant Genes: By inhibiting HDACs, 3-HB promotes the expression of key transcription factors, such as FOXO3A, which orchestrate an antioxidant defense program. cdnsciencepub.comnih.gov Activated FOXO3A stimulates the transcription of major antioxidant enzymes, including superoxide dismutase 2 (SOD2) and catalase, which neutralize ROS. nih.govresearchgate.net

Regulatory Functions of 3-Hydroxybutyrate in Cellular Processes

Activity as a Histone Deacetylase (HDAC) Inhibitor

The biological activities of 3-hydroxybutyl lactate are intrinsically linked to its constituent metabolites, particularly 3-hydroxybutyrate (β-hydroxybutyrate or BHB). A significant aspect of BHB's function is its role as an endogenous inhibitor of histone deacetylases (HDACs). mdpi.comresearchgate.net HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, leading to a more compact chromatin structure and generally causing transcriptional repression. mdpi.commdpi.com By inhibiting HDACs, BHB can induce histone hyperacetylation, which is associated with the activation of gene expression. mdpi.comnih.gov

Research has demonstrated that BHB specifically inhibits class I HDACs. researchgate.netahajournals.org This inhibition appears to be a direct effect. mdpi.com The mechanism is likely competitive, where the carboxyl group of the inhibitor binds to the catalytic zinc ion located at the bottom of the active site's hydrophobic channel. mdpi.com This action prevents the deacetylation of histones, thereby altering gene transcription. mdpi.comresearchgate.net

The inhibition of HDACs by BHB has significant downstream effects on gene expression, notably activating genes involved in resistance to oxidative stress. mdpi.comresearchgate.net Studies have shown that increased levels of BHB, whether through administration, fasting, or calorie restriction, lead to a global increase in histone acetylation in various tissues. researchgate.net This correlates with changes in the transcription of genes such as FOXO3A and MT2 (metallothionein 2), which encode for transcription factors that play a crucial role in antioxidant pathways. mdpi.comresearchgate.net By increasing histone acetylation at the promoters of these genes, BHB treatment enhances their expression, leading to increased antioxidant capacity and protection against oxidative stress. mdpi.comresearchgate.net For instance, BHB has been shown to inhibit HDAC3, leading to the acetylation of H3K14 in the Claudin-5 promoter, which helps attenuate cardiac microvascular hyperpermeability in diabetic conditions. nih.gov

Beyond histones, HDACs also deacetylate non-histone proteins, and their inhibition by BHB can influence a wider range of cellular processes. mdpi.commdpi.com This epigenetic regulation links the metabolic state of the cell directly to the control of gene expression. nih.gov

Table 1: Research Findings on 3-Hydroxybutyrate (BHB) as an HDAC Inhibitor

| Finding | Affected HDAC Class/Enzyme | Downstream Effect | Reference |

|---|---|---|---|

| BHB is an endogenous and specific inhibitor of class I histone deacetylases. | Class I HDACs (HDAC1, HDAC2) | Increased global histone acetylation; Upregulation of oxidative stress resistance genes (FOXO3A, MT2). | researchgate.netahajournals.org |

| Inhibition of HDACs is likely through competitive binding to the catalytic zinc ion. | Class I HDACs | Prevents deacetylation of histone proteins. | mdpi.com |

| BHB inhibits HDAC3. | HDAC3 | Promotes acetylation of H3K14 in the Claudin-5 promoter, increasing its expression. | nih.gov |

| Increased BHB levels correlate with global changes in transcription. | Class I HDACs | Activation of genes encoding transcription factors involved in oxidative stress resistance. | mdpi.com |

Enzymatic Systems Governing Biotransformation (e.g., Hydrolases, Alcohol Dehydrogenases)

The biotransformation of this compound into its biologically active metabolites is governed by specific enzymatic systems. As an ester, this compound undergoes hydrolysis, a reaction catalyzed by hydrolase enzymes. acs.org Following oral ingestion, the ester bond is cleaved by enzymes such as carboxylesterases and other non-specific esterases that are abundant in the gastrointestinal tract, blood, and various tissues, including the liver. acs.orgnih.govnih.gov This enzymatic hydrolysis releases the two constituent molecules: (S)-lactate and (R)-1,3-butanediol. acs.orgnih.gov

The released (R)-1,3-butanediol is subsequently metabolized in the liver to produce the ketone bodies, acetoacetate (B1235776) and D-β-hydroxybutyrate (BHB). nih.govresearchgate.net This conversion is a two-step oxidation process catalyzed by dehydrogenases. The first step involves the oxidation of the hydroxyl group of (R)-1,3-butanediol, a reaction catalyzed by alcohol dehydrogenase (ADH). nih.govresearchgate.net The resulting intermediate is then further oxidized by aldehyde dehydrogenase to yield the ketone bodies. nih.govresearchgate.net

The synthesis of related ketone body esters, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, has also been achieved using enzymatic routes, highlighting the utility of enzymes in both the synthesis and metabolism of these compounds. For example, Candida antarctica lipase (B570770) B (CAL-B), a hydrolase, is used to catalyze the transesterification in the synthesis of this ester. researchgate.netmdpi.comresearchgate.net This demonstrates the central role of hydrolases and dehydrogenases in the metabolic pathways of this compound and related compounds.

Table 2: Key Enzymatic Systems in the Biotransformation of this compound

| Enzyme Class | Specific Enzyme Example(s) | Role in Biotransformation | Metabolite Transformation | Reference |

|---|---|---|---|---|

| Hydrolases | Carboxylesterases, Lipases | Hydrolysis of the ester bond in this compound. | This compound → (S)-Lactate + (R)-1,3-Butanediol | acs.orgnih.govresearchgate.net |

| Dehydrogenases | Alcohol Dehydrogenase (ADH) | Oxidation of the alcohol group in (R)-1,3-butanediol. | (R)-1,3-Butanediol → Intermediate Aldehyde | nih.govresearchgate.net |

| Dehydrogenases | Aldehyde Dehydrogenase | Oxidation of the intermediate aldehyde. | Intermediate Aldehyde → Acetoacetate and D-β-Hydroxybutyrate | nih.govresearchgate.net |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Hydroxybutyrate (β-hydroxybutyrate, BHB) |

| Lactate ((S)-Lactate) |

| Histone |

| Acetyl group |

| Lysine |

| Zinc |

| FOXO3A (Forkhead box protein O3a) |

| MT2 (Metallothionein 2) |

| Claudin-5 |

| (R)-1,3-Butanediol |

| Acetoacetate |

| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate |

| Nicotinamide adenine (B156593) dinucleotide (NAD+) |

Environmental Fate and Degradation of 3 Hydroxybutyl Lactate

Biodegradation Pathways and Rates in Natural Environments

The primary pathway for the biodegradation of 3-hydroxybutyl lactate (B86563) in natural environments is expected to begin with the hydrolysis of its ester bond. This initial cleavage is catalyzed by esterase enzymes, which are commonly produced by a wide range of microorganisms. This process releases the two constituent components: (S)-lactic acid and (R)-1,3-butanediol. acs.orgclinicaltrials.gov Following hydrolysis, these smaller, more bioavailable molecules are readily metabolized by soil and aquatic microorganisms. mdpi.comnih.gov

(S)-lactic acid is a naturally occurring metabolite that can be utilized in the central carbon metabolism of many organisms. acs.org Similarly, (R)-1,3-butanediol is a known precursor for beta-hydroxybutyrate (BHB) and can be oxidized in the liver in mammals, suggesting similar metabolic pathways exist in microorganisms. acs.orgfrontiersin.org Exogenous 3-hydroxybutyrate (B1226725) can be used by various soil bacteria as a source of both carbon and energy. mdpi.comnih.gov

Table 1: Biodegradation Data for Related Compounds

| Compound | Test Method | Degradation | Timeframe | Conclusion | Source |

| n-Butyl lactate | OECD 301D (Closed Bottle Test) | 22-39% | 5 days | Suggests biodegradation is an important fate process. | nih.gov |

| Poly(3-hydroxybutyrate) (PHB) | BOD test in seawater | >80% | Not specified | Readily degraded by marine microorganisms. | researchgate.net |

Chemical Degradation Processes in Aqueous and Atmospheric Compartments

In addition to biodegradation, 3-hydroxybutyl lactate is subject to abiotic degradation processes in the environment.

Aqueous Degradation (Hydrolysis): The ester linkage in this compound is susceptible to chemical hydrolysis in aqueous environments. acs.org This reaction, which does not require microbial mediation, breaks the molecule into lactic acid and 1,3-butanediol (B41344). acs.org While specific environmental hydrolysis rate constants for this compound are not available, studies on similar ketone esters show that they undergo rapid and complete hydrolysis in biological systems (gastrointestinal tract, blood, liver), suggesting the ester bond is inherently labile. nih.gov This rapid conversion implies that chemical hydrolysis, influenced by pH and temperature, is a relevant degradation pathway in water. acs.orgnih.gov

Atmospheric Degradation (Photooxidation): If released into the atmosphere, this compound is expected to exist primarily in the vapor phase. nih.gov The dominant degradation process in the troposphere for organic compounds is reaction with photochemically-produced hydroxyl (OH) radicals. rsc.org There are no chromophores in the structure of the related n-butyl lactate that absorb light at wavelengths greater than 290 nm, indicating that direct photolysis is not an expected degradation pathway. nih.gov

The atmospheric half-life of a substance can be estimated based on its reaction rate constant with OH radicals. rsc.org For the structurally similar n-butyl lactate, the estimated rate constant for its gas-phase reaction with hydroxyl radicals is 7.0 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This leads to an estimated atmospheric half-life of about 1.5 days. nih.gov Given the structural similarity, a comparable atmospheric lifetime can be anticipated for this compound.

Table 2: Estimated Atmospheric Degradation Data

| Compound | Degradation Process | Rate Constant (kOH) | Estimated Half-Life | Source |

| n-Butyl lactate (surrogate) | Reaction with OH radicals | 7.0 x 10⁻¹² cm³/molecule-sec at 25°C | 1.5 days | nih.gov |

Environmental Partitioning and Mobility Characteristics

The environmental partitioning and mobility of a chemical describe its movement and distribution between air, water, soil, and sediment. These characteristics are largely determined by properties such as the soil adsorption coefficient (Koc) and the octanol-water partition coefficient (Kow). nih.govecetoc.org

For this compound, specific experimental data is limited. However, data for the related compound n-butyl lactate can serve as a reasonable estimate. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil and sediment. nih.gov A low Koc value suggests high mobility in soil. nih.gov The estimated Koc value for n-butyl lactate is 10, which indicates that it is expected to have very high mobility in soil. nih.gov

The octanol-water partition coefficient (log Kow) is a measure of a chemical's lipophilicity. While a direct experimental value for this compound was not found, the related n-butyl lactate has a reported log Kow. This value helps predict its distribution between aquatic and organic phases. Volatilization from moist soil surfaces is expected to be an important fate process for n-butyl lactate based on an estimated Henry's Law constant of 2.0 x 10⁻⁶ atm-cu m/mole. nih.gov

Table 3: Estimated Partitioning and Mobility Properties

| Parameter | Value (for n-Butyl lactate surrogate) | Indication | Source |

| Soil Adsorption Coefficient (Koc) | 10 (estimated) | Very high mobility in soil | nih.gov |

| Henry's Law Constant | 2.0 x 10⁻⁶ atm-cu m/mole (estimated) | Volatilization from moist soil is expected to be important | nih.gov |

Identification and Impact of Environmental Transformation Products

The primary transformation products of this compound from both biotic and abiotic hydrolysis are lactic acid and 1,3-butanediol . acs.orgclinicaltrials.gov

Lactic Acid: This is a ubiquitous, naturally occurring organic acid and a central metabolite in many organisms. acs.orgcir-safety.org It is readily biodegradable and does not pose a significant environmental risk at concentrations expected from the degradation of this compound. cir-safety.org

1,3-Butanediol: This diol is also considered to be of low environmental concern. It is a precursor to the ketone body (R)-3-hydroxybutyrate (BHB) in metabolic systems. frontiersin.org Like lactic acid, it is expected to be readily biodegradable by environmental microorganisms.

Further degradation of these initial products will occur. The atmospheric photooxidation of this compound and its transformation products will ultimately lead to the formation of carbon oxides and water. nih.gov Under fire conditions, it is expected to decompose and emit acrid smoke and irritating fumes, including carbon oxides. nih.gov

The key transformation products, lactic acid and 1,3-butanediol, are common biological molecules. mdpi.comcir-safety.org Their formation from the degradation of this compound represents a return of carbon to natural metabolic cycles, and they are not expected to persist or cause adverse environmental impacts. mdpi.comnih.gov

Future Research Directions in 3 Hydroxybutyl Lactate Chemistry and Biochemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally friendly and efficient methods to synthesize 3-hydroxybutyl lactate (B86563) is a key focus of current research. Traditional chemical synthesis often involves harsh conditions and the use of non-renewable resources. Therefore, the development of novel catalytic and chemo-enzymatic pathways is a priority.

One promising approach involves the use of biocatalysts, such as enzymes, to drive the synthesis. For instance, lipase-catalyzed transesterification of ethyl (R)-3-hydroxybutyrate with (R)-1,3-butanediol has been explored for the production of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. mdpi.comresearchgate.net This method offers high selectivity and operates under mild conditions. mdpi.comresearchgate.net Researchers are also investigating the use of whole-cell biocatalysts, which could further streamline the production process and reduce costs.

Another avenue of research is the catalytic conversion of biomass into valuable chemicals like lactic acid and its derivatives. nih.govrsc.orgrsc.org This involves using bifunctional catalysts, such as a combination of Al(III) and Sn(II) cations, to transform cellulose and other carbohydrates into lactic acid, a precursor for 3-hydroxybutyl lactate. rsc.org The optimization of these catalytic systems to improve yield and selectivity is an active area of investigation.

Furthermore, the integration of chemical and enzymatic transformations, known as chemo-enzymatic synthesis, is gaining traction. scispace.comnih.govmdpi.com This hybrid approach combines the efficiency of chemical reactions with the high selectivity of enzymatic processes to create more sustainable and effective synthetic routes. nih.gov

Here is a summary of emerging synthetic strategies:

| Synthetic Strategy | Description | Key Advantages |

| Biocatalysis | Utilizes enzymes or whole-cell microorganisms for synthesis. | High selectivity, mild reaction conditions, use of renewable feedstocks. |

| Catalytic Conversion of Biomass | Transforms renewable biomass into chemical building blocks. nih.govrsc.org | Reduces reliance on fossil fuels, potential for a circular economy. nih.gov |

| Chemo-enzymatic Synthesis | Integrates chemical and enzymatic steps in a single process. scispace.comnih.gov | Combines the benefits of both approaches for improved efficiency and sustainability. nih.gov |

Advanced Analytical Techniques for In-depth Characterization and Quantitation

Precise and sensitive analytical methods are crucial for understanding the properties and behavior of this compound in various matrices. Researchers are continuously developing and refining techniques for its characterization and quantification.

Chromatographic methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are widely used for the separation and quantification of this compound and related compounds. nih.govnih.govresearchgate.net Two-dimensional HPLC systems have been developed for the enantioselective and simultaneous analysis of lactate and 3-hydroxybutyrate (B1226725) in biological fluids like plasma and urine. nih.gov

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), provide detailed structural information. nist.govresearchgate.net ¹H NMR and ¹³C NMR spectroscopy are invaluable for elucidating the molecular structure of this compound and its derivatives. researchgate.net Mass spectrometry, often coupled with chromatography (GC-MS), is used for identification and quantification, even at trace levels. nist.gov

The development of advanced analytical techniques is essential for:

Ensuring the purity and quality of synthesized this compound.

Monitoring its concentration in biological and environmental samples.

Studying its metabolic fate and interactions in living organisms.

Recent advancements in analytical instrumentation and methodologies are enabling more detailed and accurate analysis, which is critical for both fundamental research and potential industrial applications. researchgate.netnih.gov

Elucidation of Molecular Mechanisms in Complex Biological Systems

Understanding the role of this compound in biological systems is a rapidly evolving field of study. As a derivative of the ketone body 3-hydroxybutyrate, it is expected to have significant metabolic and signaling functions. nih.gov Following ingestion, it is anticipated that (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is hydrolyzed into D-β-hydroxybutyrate and R-1,3-butanediol. nih.gov

Ketone bodies like 3-hydroxybutyrate serve as an alternative energy source for tissues, particularly during periods of low glucose availability. nih.gov They are transported from the liver to extrahepatic tissues where they are converted back to acetyl-CoA and utilized in the citric acid cycle for energy production. nih.gov

Beyond its role as a metabolic fuel, 3-hydroxybutyrate also acts as a signaling molecule, influencing various cellular processes. nih.gov It has been shown to inhibit histone deacetylases (HDACs), which can lead to changes in gene expression and have implications for various physiological and pathological conditions. nih.gov The potential for this compound to modulate these pathways is an area of active investigation.

Future research will likely focus on:

Identifying the specific transporters and enzymes involved in the metabolism of this compound.

Investigating its impact on cellular signaling pathways, including those related to inflammation and oxidative stress. nih.gov

Exploring its potential therapeutic applications in metabolic disorders and neurodegenerative diseases.

The study of lactate metabolism in bacteria also provides insights into its broader biological significance. nih.gov Lactate is a key metabolite for many microorganisms and plays a role in processes like biofilm formation and pathogenesis. nih.gov

Exploration of Bio-based Production Methods and Green Chemistry Principles

The shift towards a bio-based economy has spurred research into sustainable methods for producing chemicals from renewable resources. rsc.orgeditverse.com Biofermentation, which utilizes microorganisms to convert biomass into valuable products, is a cornerstone of this approach. editverse.com

The production of this compound and its precursors through fermentation is a key research objective. This involves engineering metabolic pathways in microorganisms to efficiently produce these compounds from renewable feedstocks like glucose. core.ac.uk For example, Escherichia coli has been engineered to produce 3-hydroxybutyrate by expressing specific enzymes. core.ac.uk

Green chemistry principles are guiding the development of these bio-based production methods. nih.govresearchgate.net These principles emphasize the use of renewable feedstocks, the reduction of waste, and the use of environmentally benign solvents and catalysts. nih.govresearchgate.net Lactic acid, a potential precursor to this compound, is itself considered a green solvent and a valuable platform chemical in the bio-based economy. rsc.orgresearchgate.net

The development of bio-based production methods for this compound offers several advantages:

Reduced environmental impact compared to traditional chemical synthesis.

Utilization of renewable and often waste-based feedstocks. nih.gov

Potential for cost-effective and scalable production.

The integration of biocatalysis, metabolic engineering, and green chemistry principles is expected to lead to the development of highly efficient and sustainable processes for the production of this compound and other valuable bio-based chemicals. maastrichtuniversity.nl

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Hydroxybutyl lactate in laboratory settings?

- Methodological Answer : Follow solvent safety guidelines for alkyl lactates, including:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis or high-volume handling to minimize inhalation risks .

- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Waste Disposal : Classify as non-halogenated organic waste and incinerate in approved facilities .

Q. What analytical techniques are validated for quantifying this compound and its metabolites in biological samples?

- Methodological Answer : Use LC-MS/MS with the following parameters:

- Sample Preparation : Stabilize plasma with 20 mM TTFA (2-thenoyltrifluoroacetone) in ethanol (5:1 v/v) to inhibit enzymatic degradation .

- Chromatography : C18 column, gradient elution with 0.1% formic acid in water/acetonitrile.

- Detection : MRM transitions for this compound (m/z 163→101) and β-hydroxybutyrate (m/z 105→59) .

Q. How can this compound be synthesized with high enantiomeric purity?

- Methodological Answer : Opt for enzymatic esterification:

- Substrates : React (R)-3-hydroxybutanol with (R)-lactic acid using immobilized lipase (e.g., Candida antarctica) in non-polar solvents (e.g., hexane).

- Yield Optimization : Monitor reaction progress via FTIR for ester bond formation (peak ~1740 cm⁻¹) .

Advanced Research Questions

Q. How do intermolecular hydrogen-bonding interactions affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct molecular dynamics (MD) simulations using forcefields like OPLS-AA:

- Simulation Setup : Model 500 molecules in a cubic box with TIP3P water at 298 K.

- Analysis : Calculate radial distribution functions (RDFs) for hydroxyl groups to identify H-bond networks. Compare with experimental viscosity data to validate predictions .

Q. What pharmacokinetic models best describe the dual release of lactate and β-hydroxybutyrate from this compound in vivo?

- Methodological Answer : Apply a two-compartment model:

- Central Compartment : Plasma concentration of this compound (first-order elimination, k₁₀).

- Peripheral Compartment : Hydrolysis to lactate and β-hydroxybutyrate (rate constant k₁₂). Validate using nonlinear mixed-effects modeling (NONMEM) with preclinical rat data .

- Data Table :

| Parameter | Value (Mean ± SE) | Interpretation |

|---|---|---|

| k₁₀ | 0.25 ± 0.03 h⁻¹ | Slow clearance |

| k₁₂ | 1.8 ± 0.2 h⁻¹ | Rapid hydrolysis |

Q. How can contradictory results in the metabolic effects of this compound be resolved?

- Methodological Answer : Address variability via:

- Dose-Response Studies : Test 50–500 mg/kg in rodent models to identify threshold effects on ATP production .

- Tracer Analysis : Use ¹³C-labeled this compound to track incorporation into TCA cycle intermediates via GC-MS .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s impact on mitochondrial respiration?

- Methodological Answer : Include:

- Negative Control : Cells treated with oligomycin (ATP synthase inhibitor).

- Positive Control : Cells with β-hydroxybutyrate alone to isolate lactate-independent effects.

- Blank : Solvent-only (e.g., ethanol at 0.1% v/v) to rule out vehicle interference .

Q. How should researchers account for batch variability in this compound synthesis?

- Methodological Answer : Implement QC protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.